MMAF (Monomethylauristatin F) - 745017-94-1

MMAF (Monomethylauristatin F)

Catalog Number: EVT-276512
CAS Number: 745017-94-1
Molecular Formula: C39H65N5O8
Molecular Weight: 731.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monomethylauristatin F (MMAF) is a synthetic molecule derived from dolastatin 10, a potent antitumor agent originally isolated from the sea hare Dolabella auricularia. [] MMAF belongs to the class of auristatins, which are known for their potent antimitotic activity. [] In scientific research, MMAF is primarily investigated for its potential in targeted cancer therapy, particularly in the form of antibody-drug conjugates (ADCs). [, , , , , , , , , , , ]

Synthesis Analysis

MMAF is synthetically derived from dolastatin 10. [] The synthesis process generally involves multiple steps and utilizes various chemical reactions to build the molecule. [, ] Specific details about the synthesis route, reagents, and reaction conditions can vary and are described in the relevant scientific literature. [, ] One study highlighted the development of new amino acids and their incorporation into the synthesis of MMAF and its analogs. []

Molecular Structure Analysis

While a detailed structural analysis is not explicitly provided in the provided papers, MMAF, like other auristatins, features a complex structure containing peptide bonds, a phenylalanine residue at the C-terminal, and modifications at the N-terminal. [, ] The presence of a negatively charged C-terminal phenylalanine residue distinguishes MMAF from its closely related analog, monomethylauristatin E (MMAE). [] This structural difference significantly influences the activity and cellular uptake of MMAF. []

Chemical Reactions Analysis

MMAF's chemical reactions primarily revolve around its conjugation to antibodies for the creation of ADCs. [, , , , , ] This conjugation commonly utilizes the thiol group of cysteine residues on the antibody and a maleimide group incorporated into the MMAF linker. [, , , , , ] Different linkers can be employed to influence the stability and drug release characteristics of the ADC. [, , , , , ] For instance, researchers have explored the use of cleavable linkers such as valine-citrulline dipeptide and non-cleavable linkers like maleimidocaproyl. [, , , ]

Applications
  • Targeted Cancer Therapy: MMAF is primarily investigated for its application in targeted cancer therapy, specifically as a payload in ADCs. [, , , , , , , , , , , ]
    • Antibody-Drug Conjugates (ADCs): By linking MMAF to antibodies that specifically recognize tumor-associated antigens, researchers can deliver this potent cytotoxin directly to cancer cells, minimizing off-target effects on healthy tissues. [, , , , , , , , , , , ]
    • Targeting Various Cancer Types: Research has explored the use of MMAF-based ADCs against a range of cancers, including lymphoma, myeloma, glioblastoma, lung cancer, breast cancer, melanoma, and cholangiocarcinoma. [, , , , , , , , , , ]
    • Targeting Tumor-Initiating Cells: MMAF-based ADCs have shown promise in targeting tumor-initiating cells, a subpopulation of cancer cells believed to be responsible for tumor growth, metastasis, and drug resistance. [, , ]
    • Overcoming Drug Resistance: MMAF's mechanism of action, distinct from traditional chemotherapeutic agents, makes it a potential candidate for overcoming drug resistance in various cancers. []
  • Investigating Mechanisms of Drug Resistance: The study of MMAF and related ADCs provides valuable insights into mechanisms of drug resistance in cancer cells. [, , , ] Understanding these mechanisms can aid in developing strategies to circumvent resistance and improve treatment outcomes.
Future Directions
  • Optimization of ADC Design: Future research will likely focus on optimizing linker technology, antibody selection, and drug conjugation strategies to enhance the efficacy, safety, and stability of MMAF-based ADCs. [, , , , , ]
  • Combination Therapies: Exploring the combination of MMAF-based ADCs with other therapeutic modalities, such as chemotherapy, immunotherapy, or targeted therapies, holds potential for synergistic effects and improved treatment outcomes. []
  • Biomarker Discovery and Patient Stratification: Identifying predictive biomarkers that can identify patients most likely to benefit from MMAF-based ADCs will be crucial for personalized medicine approaches. [, ]
  • Overcoming Ocular Toxicity: MMAF-containing ADCs, including belantamab mafodotin, have been associated with ocular toxicities. [, , , , ] Future research will need to investigate strategies to mitigate or prevent these side effects while maintaining therapeutic efficacy.

Monomethylauristatin E (MMAE)

  • Compound Description: Monomethylauristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization. It is often used as a cytotoxic payload in antibody-drug conjugates (ADCs). [, , , , , , , , ]
  • Relevance: MMAE shares a similar core structure with Monomethylauristatin F (MMAF), both being derived from the natural product Dolastatin 10. [] The key structural difference lies in the C-terminal amino acid, where MMAE has an uncharged amino acid, while MMAF has a negatively charged phenylalanine. This difference affects their physicochemical properties, cellular permeability, and overall potency. [, , , ]

Auristatin F (AF)

  • Relevance: AF and Monomethylauristatin F (MMAF) share almost identical structures, with the only difference being the presence of a methyl group on the nitrogen atom of the phenylalanine side chain in MMAF. This minor structural modification significantly impacts their activity, likely due to differences in cellular uptake and metabolism. []

Cysteine-maleimidocaproyl-MMAF

  • Compound Description: Cysteine-maleimidocaproyl-MMAF is a metabolite of Monomethylauristatin F (MMAF)-containing antibody-drug conjugates (ADCs). It is formed by the conjugation of released MMAF with cysteine, likely derived from the degraded antibody within the lysosomes of target cells. []
  • Relevance: While cysteine-maleimidocaproyl-MMAF is less potent as a free drug due to poor cellular uptake, its targeted delivery through ADC technology significantly enhances its cytotoxic activity. [] This highlights the importance of antibody-mediated delivery for drugs like Monomethylauristatin F (MMAF), which have limited cell permeability due to their charged C-terminal residue. []

DM1 (Maytansinoid)

  • Compound Description: DM1 is a highly potent cytotoxic agent belonging to the maytansinoid class, known for its ability to inhibit tubulin polymerization. It is frequently used as a payload in ADCs designed to target various cancers. [, ]
  • Relevance: While structurally different from Monomethylauristatin F (MMAF), both DM1 and MMAF share a common mechanism of action by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. [, ] Researchers often explore and compare these two payloads to identify optimal drug-linker combinations for specific ADCs, taking into account their potency, stability, and toxicity profiles. [, ]

Monomethyl auristatin E Phenylalanine

  • Compound Description: Monomethyl auristatin E Phenylalanine is a potent antimitotic agent that inhibits tubulin polymerization. It is used as the cytotoxic payload in the antibody-drug conjugate Trastuzumab-MC-vc-PAB-MMAF (Tmab-vc-MMAF). []
  • Relevance: Monomethyl auristatin E Phenylalanine is structurally very similar to Monomethylauristatin F (MMAF). They are both potent antimitotic agents that interfere with microtubule dynamics. They differ only in the amino acid sequence of the linker that attaches them to the antibody. []

Properties

CAS Number

745017-94-1

Product Name

MMAF (Monomethylauristatin F)

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C39H65N5O8

Molecular Weight

731.98

InChI

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1

InChI Key

MFRNYXJJRJQHNW-NARUGQRUSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Solubility

Soluble in DMSO, not in water

Synonyms

Monomethyl auristatin F; MMAF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.